5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde
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Overview
Description
5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of isonicotinaldehyde, featuring chlorine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinaldehyde derivatives, followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 5-Chloro-3-fluoro-2-methoxyisonicotinic acid.
Reduction: 5-Chloro-3-fluoro-2-methoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyisonicotinaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 5-Chloro-6,α,α,α-tetrafluoro-m-tolualdehyde
Uniqueness
5-Chloro-3-fluoro-2-methoxyisonicotinaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3 |
InChI Key |
ZRRUDCLRDSRJGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1F)C=O)Cl |
Origin of Product |
United States |
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